molecular formula C7H6ClF2NO B12965552 2-Chloro-5-(difluoromethyl)-3-methoxypyridine

2-Chloro-5-(difluoromethyl)-3-methoxypyridine

Cat. No.: B12965552
M. Wt: 193.58 g/mol
InChI Key: HPJHGBSHZMWVAG-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)-3-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)-3-methoxypyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloropyridine with difluoromethylating agents under specific conditions. For instance, the use of a manganese catalyst and sodium trifluoromethanesulfonate can facilitate the trifluoromethylation reaction .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to achieve efficient production. The exact details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)-3-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while cross-coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Chloro-5-(difluoromethyl)-3-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(difluoromethyl)-3-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

2-chloro-5-(difluoromethyl)-3-methoxypyridine

InChI

InChI=1S/C7H6ClF2NO/c1-12-5-2-4(7(9)10)3-11-6(5)8/h2-3,7H,1H3

InChI Key

HPJHGBSHZMWVAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(F)F)Cl

Origin of Product

United States

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